1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide
Overview
Description
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide: is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups and an ethyl group attached to an imidazoline ring, which is further oxidized to form an oxide. This compound is of interest in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide typically involves the following steps:
Formation of the Imidazoline Ring: The initial step involves the formation of the imidazoline ring through the reaction of appropriate precursors under controlled conditions.
Methylation and Ethylation: Subsequent steps involve the introduction of methyl and ethyl groups to the imidazoline ring. This is usually achieved through alkylation reactions using methylating and ethylating agents.
Oxidation: The final step involves the oxidation of the imidazoline ring to form the oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state products.
Reduction: It can be reduced under suitable conditions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce reduced imidazoline derivatives.
Scientific Research Applications
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving free radicals and oxidative stress.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antioxidant activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide involves its ability to interact with free radicals and other reactive species. The compound acts as a spin trap, forming stable adducts with free radicals, which can be detected and analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy. This property makes it valuable in studies of oxidative stress and related biological processes.
Comparison with Similar Compounds
1,2,2,5,5-Pentamethyl-3-imidazoline-3-oxide: Similar structure but lacks the ethyl group.
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline: Similar structure but not oxidized.
Uniqueness: 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide is unique due to the presence of both methyl and ethyl groups, as well as the oxidized imidazoline ring. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-2,2,3,4,4-pentamethyl-1-oxidoimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7-8-9(2,3)11(6)10(4,5)12(8)13/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZASRFMSFYBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C(N(C1(C)C)C)(C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369093 | |
Record name | 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75491-38-2 | |
Record name | 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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